Einecs 302-379-0

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU before 1981. Generally, EINECS compounds are analyzed for toxicity, environmental impact, and industrial applications under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) . The lack of explicit data for EINECS 302-379-0 necessitates reliance on computational methods, such as read-across structure-activity relationships (RASAR) and quantitative structure-activity relationships (QSAR), to infer its properties and risks .

Properties

CAS No. |

94108-39-1 |

|---|---|

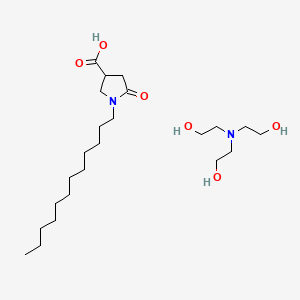

Molecular Formula |

C23H46N2O6 |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;1-dodecyl-5-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C17H31NO3.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19;8-4-1-7(2-5-9)3-6-10/h15H,2-14H2,1H3,(H,20,21);8-10H,1-6H2 |

InChI Key |

BZYBQHZXMHDHES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CC(CC1=O)C(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The preparation of 9alpha-Hydroxyandrost-4-ene-3,17-dione typically involves the synthesis reaction of androstenedione, where a hydroxyl group is added to introduce a substituent . The synthetic route involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

9alpha-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce dehydrogenated products.

Scientific Research Applications

9alpha-Hydroxyandrost-4-ene-3,17-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other steroidal compounds. In biology and medicine, it is studied for its effects on hormone levels and its potential therapeutic applications. In the field of sports science, it is used to enhance athletic performance by improving muscle mass and protein synthesis . Additionally, it is used in drug development for its potential to treat various medical conditions.

Mechanism of Action

The mechanism of action of 9alpha-Hydroxyandrost-4-ene-3,17-dione involves its interaction with androgen receptors in the body. By binding to these receptors, it can modulate the expression of specific genes involved in muscle growth and protein synthesis. The molecular targets and pathways involved in its action include the androgen receptor signaling pathway, which plays a crucial role in regulating muscle mass and strength.

Comparison with Similar Compounds

Research Implications and Limitations

While computational methods efficiently bridge data gaps for EINECS compounds, limitations persist:

Structural ambiguity: Unknown structures (e.g., this compound) hinder precise analog identification .

Property outliers : Compounds with extreme log Kow or solubility may defy QSAR predictions .

Regulatory validation : Models require rigorous OECD validation to meet REACH standards .

Future work should prioritize structural elucidation of EINECS entries and expand QSAR domains to cover understudied chemical classes.

References [1] Machine Learning of Toxicological Big Data Enables Read-Across Structure Activity Relationships (RAS). [2] ERGO Physicochemical Space Analysis. [6] EPISuite and ERGO Property Comparisons. [10] QSAR Models for EINECS Chemicals. [19] Hypothetical Analog Data from CAS 79349-82-7.

Q & A

Q. How can the chemical structure of Einecs 302-379-0 be determined experimentally?

Methodological Answer: To determine the molecular structure, employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for elucidating atomic connectivity and Mass Spectrometry (MS) for molecular weight confirmation. For crystalline samples, X-ray Diffraction (XRD) provides precise spatial arrangement. Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities. Ensure characterization protocols adhere to reproducibility standards by documenting solvent systems, temperature, and instrumentation parameters .

Q. What analytical techniques are most effective for confirming the purity and identity of this compound?

Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) paired with mass spectrometry to assess purity. Quantify impurities via calibration curves and internal standards. For identity confirmation, combine Fourier-Transform Infrared Spectroscopy (FTIR) (functional groups) with Elemental Analysis (EA) (C/H/N ratios). Validate methods against certified reference materials and report detection limits to ensure reliability .

Q. What are the standard synthesis protocols for this compound, and how can they be validated?

Methodological Answer: Review primary literature for established synthetic routes (e.g., catalytic reactions, condensation processes). Optimize reaction conditions (solvent, catalyst loading, temperature) using Design of Experiments (DoE) to identify critical variables. Validate protocols by reproducing yields and characterizing intermediates via Thin-Layer Chromatography (TLC) and NMR. Publish detailed procedures, including side products and purification steps, to enable replication .

Q. How should researchers design initial experiments to explore the physicochemical properties of this compound?

Methodological Answer: Formulate hypotheses based on structural analogs and computational predictions (e.g., logP, solubility). Use systematic variation in experimental parameters (pH, temperature) to assess stability and reactivity. Employ thermogravimetric analysis (TGA) for decomposition profiles and dynamic light scattering (DLS) for colloidal behavior. Document negative results (e.g., unexpected precipitates) to guide iterative refinements .

Q. What systematic approach should be used to conduct a literature review on this compound?

Methodological Answer: Use databases like SciFinder and Reaxys with search terms including EC number, synonyms, and structural descriptors. Filter results by peer-reviewed journals and prioritize studies with full experimental details. Apply the PRISMA framework for systematic reviews to map trends, gaps, and contradictions. Critically evaluate sources using criteria from (e.g., reproducibility, methodological rigor) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for this compound be resolved?

Methodological Answer: Conduct a meta-analysis comparing experimental conditions (e.g., calorimetry vs. computational models). Identify confounding variables such as solvent polarity or hydration states. Replicate key studies using standardized protocols and control for atmospheric moisture/oxygen. Apply multivariate regression to isolate influential factors. Publish comparative datasets with raw data to facilitate community validation .

Q. What strategies optimize the synthesis of this compound for high yield and purity while minimizing byproducts?

Methodological Answer: Use response surface methodology (RSM) to model interactions between reaction variables (e.g., temperature, stoichiometry). Implement flow chemistry for precise control over residence time and mixing. Monitor reaction progress in real-time with in-situ FTIR or Raman spectroscopy. Employ green chemistry principles (e.g., solvent-free conditions) to reduce waste. Validate scalability by testing batch vs. continuous processes .

Q. How should discrepancies between computational predictions and experimental data for this compound’s reactivity be addressed?

Methodological Answer: Re-evaluate computational models (e.g., DFT functionals, solvation models) for accuracy in simulating reaction pathways. Cross-check with ab initio molecular dynamics (AIMD) to account for solvent effects. Experimentally validate intermediates using stopped-flow techniques or time-resolved spectroscopy . Collaborate with theoreticians to refine parameters and publish benchmark datasets .

Q. What methodologies ensure reproducibility of this compound’s biological activity assays across laboratories?

Methodological Answer: Standardize cell lines, assay buffers, and incubation times using ISO/IEC 17025 guidelines . Include positive/negative controls in each plate and report Z’-factor values for assay robustness. Share raw data and analysis scripts via repositories like Zenodo. Conduct interlaboratory studies to identify variability sources (e.g., pipetting techniques) and publish consensus protocols .

Q. How can interdisciplinary approaches (e.g., materials science, toxicology) enhance research on this compound?

Methodological Answer: Integrate structure-activity relationship (SAR) studies with toxicokinetic modeling to predict in vivo behavior. Collaborate with material scientists to explore polymorphic forms via powder XRD and assess stability under stress conditions. Use high-throughput screening (HTS) to evaluate biological interactions. Apply FAIR data principles to ensure interoperability of datasets across disciplines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.